molecular formula C10H11N3 B11913319 2-(Aminomethyl)quinolin-3-amine

2-(Aminomethyl)quinolin-3-amine

Cat. No.: B11913319
M. Wt: 173.21 g/mol
InChI Key: HQXSCNZWFIOBLQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)quinolin-3-amine is a heterocyclic aromatic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an aminomethyl group at the 2-position and an amine group at the 3-position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)quinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with formaldehyde and ammonia, followed by reduction. Another method includes the use of 2-aminomethylquinoline as a starting material, which undergoes further functionalization to introduce the amine group at the 3-position.

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale reactions using catalysts to improve yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently employed. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-(Aminomethyl)quinolin-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)quinolin-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as replication and transcription. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

    2-Methylquinoline: Known for its antimicrobial properties.

    4-Aminoquinoline: Widely used as an antimalarial agent.

    2-Chloroquinoline: Utilized in the synthesis of various pharmaceuticals.

Uniqueness: 2-(Aminomethyl)quinolin-3-amine is unique due to the presence of both an aminomethyl group and an amine group on the quinoline ring. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(aminomethyl)quinolin-3-amine

InChI

InChI=1S/C10H11N3/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,11-12H2

InChI Key

HQXSCNZWFIOBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CN)N

Origin of Product

United States

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